Synthetic Yield Comparison: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile vs. Alternative Chiral Intermediate
In the synthesis of HIV protease inhibitors, 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is produced via condensation of N,N-dibenzyl-L-phenylalanine benzyl ester with acetonitrile using NaNH2 in THF. This method achieves a yield of approximately 79%, which is notably higher than the yield reported for the alternative synthetic intermediate (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7), which is produced in a subsequent step with a yield of 65% from the same starting material .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 79% yield |
| Comparator Or Baseline | (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7): 65% yield |
| Quantified Difference | 14 percentage points higher yield for the target compound |
| Conditions | Reaction with NaNH2 in THF, starting from N,N-dibenzyl-L-phenylalanine benzyl ester |
Why This Matters
A 14% absolute yield advantage in the first of several critical steps translates to significant cost and material savings in large-scale API manufacturing, making this intermediate a more economical choice for process development.
